molecular formula C20H14Cl2N4O2S B2918539 N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-63-8

N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2918539
CAS No.: 941897-63-8
M. Wt: 445.32
InChI Key: DXRCUEHTFLKBRY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule for research use. This compound features a complex molecular architecture based on a thiazolo[4,5-d]pyridazinone core, a scaffold recognized in medicinal chemistry research for its potential as a privileged structure in drug discovery . The structure is substituted with a 4-chlorophenyl group at the 7-position and a 2-methyl group, further functionalized with an acetamide linker bearing a second N-(4-chlorophenyl) group. While specific biological data for this exact molecule is not available in the current literature, compounds with the thiazole nucleus have been extensively investigated and reported to display a range of pharmacological activities, including antimicrobial and antiproliferative effects . Furthermore, structurally similar molecules based on fused heterocyclic systems are being explored in various research areas, such as the treatment and prophylaxis of viral infections . This molecule is intended for research purposes only, making it a valuable tool for scientists investigating the structure-activity relationships (SAR) of heterocyclic compounds, screening for new biological activities, and exploring novel mechanisms of action in vitro. It is supplied with high-quality standards for use in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2S/c1-11-23-18-19(29-11)17(12-2-4-13(21)5-3-12)25-26(20(18)28)10-16(27)24-15-8-6-14(22)7-9-15/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRCUEHTFLKBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including chlorophenyl and thiazolo-pyridazine moieties. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. While specific synthetic routes for this compound were not detailed in the search results, similar compounds often follow established synthetic methodologies that include:

  • Acylation : Introduction of acyl groups to form amides.
  • Cyclization : Formation of cyclic structures which enhance biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways. For example, similar thiazole derivatives have shown inhibition against various kinases and enzymes related to tumor growth.
  • Antioxidant Properties : Compounds with thiazole rings often exhibit antioxidant activities that can protect cells from oxidative stress.

In Vitro Studies

In vitro studies are crucial for determining the efficacy of this compound against various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)9.54Inhibition of cell proliferation
A549 (Lung Cancer)16.1Induction of apoptosis
HeLa (Cervical Cancer)0.47Cell cycle arrest

These values indicate that the compound exhibits significant cytotoxicity against MCF-7 cells and potentially other cancer types.

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of MCF-7 cells with an IC50 value of 9.54 μM, indicating effective anti-cancer properties .
  • Kinase Inhibition Assays : In a series of kinase assays, compounds structurally related to this thiazole derivative were tested for their ability to inhibit key kinases involved in cancer progression. Compounds exhibiting over 50% inhibition at 10 µM were further analyzed to determine their IC50 values across a range of concentrations .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs. Chlorine : The fluorophenyl analog () replaces one 4-chlorophenyl group with 4-fluorophenyl. Fluorine’s electronegativity may enhance metabolic stability and alter electronic interactions in binding pockets compared to chlorine .
  • Nitro Group : The nitrophenyl derivative () introduces a strong electron-withdrawing nitro group, which could modulate reactivity in nucleophilic environments or redox-active biological systems .

Steric and Solubility Considerations

  • Thiophene Substitution: The thienyl analog () replaces an aromatic phenyl group with a thiophene ring.
  • Isopropylphenyl Group : The bulky isopropylphenyl substituent in ’s compound likely reduces conformational flexibility, impacting binding to sterically constrained targets .

Core Structure Variations

  • Thiazolo-Pyridazinone vs. Thieno-Pyrimidinone: The thieno-pyrimidinone core in ’s compound differs in ring size and heteroatom placement, which could influence hydrogen-bonding patterns and affinity for specific enzyme active sites .

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